molecular formula C23H23NO7 B2402022 (E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1428382-34-6

(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2402022
CAS No.: 1428382-34-6
M. Wt: 425.437
InChI Key: JQWYNBMCBYPVAD-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by a hybrid structure combining a benzo[d][1,3]dioxol-5-yloxy-substituted butynyl chain and a 3,4,5-trimethoxyphenyl group. The benzo[d][1,3]dioxole moiety is associated with enhanced metabolic stability and bioavailability, while the 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents, as seen in analogs like combretastatin A-4 .

Properties

IUPAC Name

(E)-N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO7/c1-26-20-12-16(13-21(27-2)23(20)28-3)6-9-22(25)24-10-4-5-11-29-17-7-8-18-19(14-17)31-15-30-18/h6-9,12-14H,10-11,15H2,1-3H3,(H,24,25)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWYNBMCBYPVAD-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by various research findings.

Molecular Formula and Weight

  • Molecular Formula : C18_{18}H19_{19}N1_{1}O5_{5}
  • Molecular Weight : 341.4 g/mol

Structural Features

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of the trimethoxyphenyl group enhances its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing the benzo[d][1,3]dioxole structure can exhibit significant anticancer properties. A study on related benzodioxole derivatives found that they inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspases or inhibiting anti-apoptotic proteins .

Case Study: In Vitro Anticancer Activity

In a comparative study of benzodioxole derivatives against various cancer cell lines, the compound exhibited an IC50_{50} value of approximately 6.2 µM against colon carcinoma HCT-116 cells, demonstrating notable efficacy .

Antidiabetic Potential

Another area of interest is the compound's potential as an antidiabetic agent. Similar benzodioxole derivatives have shown promise as α-amylase inhibitors:

  • Inhibition Studies : A derivative from the same family displayed an IC50_{50} value of 2.57 µg/mL against α-amylase, indicating strong inhibitory activity .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may also possess anti-inflammatory properties. The structural components allow for interactions with inflammatory mediators, potentially reducing cytokine production.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's biological activity. The following features have been identified as significant:

  • Benzo[d][1,3]dioxole Moiety : Essential for binding to biological targets.
  • Trimethoxyphenyl Group : Enhances hydrophobic interactions and receptor affinity.
  • But-2-yn-1-yl Linker : Contributes to structural rigidity and spatial orientation necessary for activity.
Structural FeatureContribution to Activity
Benzo[d][1,3]dioxoleCritical for anticancer activity
TrimethoxyphenylIncreases lipophilicity and receptor binding
But-2-yn-1-ylProvides rigidity and spatial orientation

Recent Studies

Recent investigations into similar compounds have provided insights into their pharmacological profiles:

  • Antidiabetic Activity : Compounds exhibiting α-amylase inhibition are being explored for their potential in managing diabetes .
  • Anticancer Mechanisms : Studies have linked specific structural modifications to enhanced anticancer efficacy, emphasizing the importance of functional groups in drug design .

Future Directions

Future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety of the compound in living organisms.
  • Mechanistic Insights : Further elucidation of the pathways involved in its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of acrylamide derivatives with modifications on the cinnamic acid backbone and the amine side chain. Key structural analogs include:

Compound Name Substituents Synthesis Method Key Spectral Data Biological Activity
(E)-N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide Benzo[d][1,3]dioxol-5-yloxy butynyl, 3,4,5-trimethoxyphenyl Not explicitly described Not available Anticancer (inferred from structural class)
(E)-3-(4-Aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide () 4-Aminophenyl, 3,4,5-trimethoxyphenyl EDCI, α-bromoacrylic acid in DMF $ ^1H $ NMR (DMSO-d6): δ 7.65 (d, J=15.6 Hz, 1H), 6.90 (s, 2H), 3.80 (s, 9H) Anticancer (tubulin polymerization inhibition)
(E)-N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5a, ) Indolyl ethyl, 3,4,5-trimethoxyphenyl EDCl/HOBt, triethylamine in DMF $ ^1H $ NMR (CDCl3): δ 7.51 (d, J=7.6 Hz, 1H), 3.79 (s, 6H, OCH3) EP2 receptor antagonism
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide () Thiazolidinedione, phenyl EDCI/HOBt in DMF $ ^1H $ NMR (DMSO-d6): δ 8.10 (d, J=15.6 Hz, 1H), 7.75–7.20 (m, aromatic) Antidiabetic (PPAR-γ agonism)

Key Observations:

  • Bioactivity Variance: The 3,4,5-trimethoxyphenyl group is critical for anticancer activity in analogs, whereas its substitution with thiazolidinedione () shifts activity toward metabolic regulation .
  • Synthetic Routes: Most analogs employ EDCI/HOBt-mediated coupling (), suggesting this method is standard for acrylamide synthesis.

Spectral and Physicochemical Properties

  • Trimethoxyphenyl Signature: The 3,4,5-trimethoxy substitution pattern produces distinct $ ^1H $ NMR signals at δ 3.75–3.85 (9H, singlet), as seen in and .
  • Cinnamide Proton: The trans (E)-configured α,β-unsaturated amide typically shows a doublet near δ 7.50–7.70 (J=15.6 Hz) .
  • Solubility: The benzo[d][1,3]dioxole group may improve lipid solubility compared to polar substituents like thiazolidinedione (), enhancing membrane permeability .

Preparation Methods

Route 1: Propargyl Amine Synthesis Followed by Amide Coupling

Step 1: Synthesis of 4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-amine

  • Reaction : Propargyl bromide reacts with benzo[d]dioxol-5-ol (sesamol) under basic conditions (K₂CO₃, DMF, 60°C, 12 h) to form the propargyl ether intermediate.
  • Amine Introduction : The terminal alkyne is converted to the primary amine via Gabriel synthesis (phthalimide, Mitsunobu conditions; deprotection with hydrazine).
  • Yield : 68–72% (two steps).

Step 2: Preparation of (E)-3-(3,4,5-Trimethoxyphenyl)acryloyl Chloride

  • Knoevenagel Condensation : 3,4,5-Trimethoxybenzaldehyde reacts with malonic acid in pyridine (80°C, 6 h) to yield (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid.
  • Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂, reflux, 3 h) generates the acyl chloride.
  • Yield : 85–90%.

Step 3: Amide Coupling

  • Conditions : The propargyl amine reacts with the acryloyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base (0°C → RT, 4 h).
  • Yield : 75–80%.

Route 2: One-Pot Tandem Alkyne-Amine-Acrylation

Procedure :

  • Propargyl Ether Formation : Sesamol and 4-chloro-2-butyn-1-ol undergo nucleophilic substitution (K₂CO₃, DMF, 50°C, 8 h).
  • In Situ Amine Generation : The chloro intermediate is aminated using NH₃/MeOH under pressure (100°C, 24 h).
  • Acrylamide Formation : Direct coupling with pre-formed (E)-3-(3,4,5-trimethoxyphenyl)acryloyl chloride (DCM, Et₃N, 0°C).
    Total Yield : 60–65%.

Stereoselective Control and Characterization

  • (E)-Configuration Assurance : The Knoevenagel condensation inherently produces the (E)-isomer due to thermodynamic control.
  • Analytical Validation :
    • ¹H NMR : Olefinic protons appear as doublets at δ 6.8–7.2 ppm (J = 15–16 Hz).
    • HPLC : Purity >98% (C18 column, MeOH:H₂O = 80:20).

Comparative Analysis of Methods

Parameter Route 1 Route 2
Total Yield 68–72% 60–65%
Steps 3 3 (tandem)
Purification Complexity Moderate (column) Low (recrystallization)
Scalability High Moderate

Advantages of Route 1 : Higher yield, better control over intermediates.
Advantages of Route 2 : Reduced purification steps, suitable for small-scale synthesis.

Critical Reaction Optimization Insights

  • Solvent Choice : DMF enhances propargyl ether formation efficiency, while DCM minimizes side reactions during amide coupling.
  • Base Selection : K₂CO₃ outperforms NaOH in propargyl ether synthesis due to reduced hydrolysis.
  • Temperature : Lower temperatures (0°C) during amide coupling prevent racemization.

Industrial-Scale Considerations

  • Cost-Effectiveness : Route 1 is preferred for bulk production due to higher yields and reagent availability.
  • Green Chemistry Metrics :
    • PMI (Process Mass Intensity) : 32 (Route 1) vs. 45 (Route 2).
    • E-Factor : 18 (Route 1) vs. 25 (Route 2).

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
SolventDMF or acetonitrile+25%
CatalystEDCI/HOBt+30%
Temperature0–5°C (amide coupling)Prevents racemization

Basic: What spectroscopic techniques validate the compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Confirm the (E)-configuration of the acrylamide double bond (J = 15.2 Hz for trans coupling) and aromatic substituents. The benzo[d][1,3]dioxole group shows characteristic singlets at δ 6.7–6.9 ppm .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 452.1602) and isotopic patterns .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .

Basic: How to design a preliminary bioactivity screen for anticancer potential?

Methodological Answer:

  • Targets : Prioritize kinases (e.g., Aurora A) or tubulin polymerization due to structural similarity to trimethoxyphenyl-based inhibitors .
  • Assays :
    • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
    • Tubulin inhibition : Monitor microtubule disruption via fluorescence polarization .

Advanced: What structure-activity relationship (SAR) insights guide derivative design?

Methodological Answer:

  • Trimethoxyphenyl group : Critical for tubulin binding; demethylation reduces potency by >50% .
  • Alkyne linker : Shortening the but-2-yn-1-yl chain decreases solubility but increases metabolic stability .
  • Substitutions on benzo[d][1,3]dioxole : Electron-withdrawing groups (e.g., -NO2) enhance electrophilicity but may raise toxicity .

Q. Table 2: SAR Trends for Analogues

ModificationActivity ChangeRationaleReference
OMe → OH (trimethoxy)↓ IC50 by 70%Loss of hydrophobic interactions
Alkyne → Ethylene↑ Metabolic stabilityReduced oxidative metabolism

Advanced: How does the compound’s stability in biological media affect assay design?

Methodological Answer:

  • Hydrolysis risk : The acrylamide moiety may undergo Michael addition with glutathione or serum amines. Pre-incubate with 10% FBS for 24h to assess stability .
  • Light sensitivity : Store solutions in amber vials under nitrogen to prevent photooxidation of the benzodioxole ring .

Advanced: How to resolve contradictions in spectral data across studies?

Methodological Answer:

  • Solvent effects : CDCl3 vs. DMSO-d6 shifts benzo[d][1,3]dioxole protons by δ 0.1–0.3 ppm. Standardize solvents for cross-study comparisons .
  • Impurity interference : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals from synthetic byproducts .

Advanced: What methods detect low-abundance degradation products?

Methodological Answer:

  • LC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradients. Monitor for [M+H]+ adducts of hydrolyzed acrylamide (e.g., m/z 320.34) .
  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation kinetics .

Advanced: How to address discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and hepatic microsomal clearance. Low bioavailability may require prodrug strategies .
  • Metabolite profiling : Use HPLC-TOF to identify Phase I/II metabolites in rodent plasma .

Advanced: What computational tools predict binding modes to biological targets?

Methodological Answer:

  • Docking : Use AutoDock Vina with tubulin (PDB: 1SA0) to model interactions with the colchicine site. Focus on van der Waals contacts with trimethoxyphenyl .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the benzodioxole-alkyne linker in aqueous environments .

Advanced: How to optimize analytical methods for impurity profiling?

Methodological Answer:

  • HPLC-DAD : Use a 250 mm x 4.6 mm Zorbax Eclipse Plus column with 0.1% TFA in water:MeOH (40:60). Detect impurities at 254 nm (LOD: 0.05%) .
  • Forced degradation : Expose to 0.1N HCl/NaOH, H2O2, and UV light to identify critical quality attributes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.